molecular formula C14H18N4O4 B8014234 tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate

tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate

Cat. No.: B8014234
M. Wt: 306.32 g/mol
InChI Key: QIMCHEGAFBAKDN-UHFFFAOYSA-N
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Description

The compound with the identifier “tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of chemical compounds like tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate typically involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and interactions.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: As a component in the production of materials or chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the desired outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate include other molecules with comparable structures and properties. Examples of such compounds can be found in the PubChem database, where structural similarity searches can identify related molecules.

Uniqueness

This compound may have unique properties that distinguish it from other similar compounds. These properties could include specific reactivity, stability, or biological activity that make it particularly useful for certain applications.

Conclusion

This compound is a versatile compound with potential applications in various scientific and industrial fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals

Properties

IUPAC Name

tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(19)17-7-6-16-12-5-4-11(18(20)21)8-10(12)9-15/h4-5,8,16H,6-7H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMCHEGAFBAKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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